2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene

Catalog No.
S13609163
CAS No.
M.F
C47H32
M. Wt
596.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthra...

Product Name

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene

IUPAC Name

2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene

Molecular Formula

C47H32

Molecular Weight

596.8 g/mol

InChI

InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3

InChI Key

RGFLEMYYJPDJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98

2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene, commonly referred to as MADN, is a polycyclic aromatic hydrocarbon characterized by its complex structure, which includes two naphthalenyl groups and a methyl group attached to an anthracene backbone. Its molecular formula is C35H24C_{35}H_{24} with a molecular weight of 444.57 g/mol . MADN is recognized for its excellent photophysical properties, making it a highly efficient blue emitter in organic light-emitting diodes (OLEDs). It serves as both a host material and a hole-transporting material due to its ambipolar transport capabilities and stable thin-film morphology .

Typical of polycyclic aromatic hydrocarbons. Key reactions include:

  • Electrophilic Aromatic Substitution: Due to the electron-rich nature of the naphthalenyl moieties, MADN can participate in electrophilic substitution reactions, allowing for functionalization at the naphthalene rings.
  • Oxidation: The anthracene core can be oxidized, leading to the formation of radical cations or other oxidized species, which can be utilized in further synthetic pathways.
  • Photo

The synthesis of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically involves several steps:

  • Formation of Naphthalenyl Derivatives: The synthesis begins with the preparation of naphthalenyl derivatives through Friedel-Crafts acylation or alkylation.
  • Coupling Reaction: The naphthalenyl groups are then coupled to the anthracene core using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity suitable for electronic applications.

MADN has several important applications:

  • Organic Light Emitting Diodes (OLEDs): As a blue emitter and host material, MADN is crucial in the development of high-efficiency OLED devices.
  • Organic Photodetectors: Its ambipolar transport properties make it suitable for use in organic photodetectors.
  • Research Tool: Due to its unique photophysical properties, MADN is often used in research settings to study charge transport mechanisms in organic semiconductors.

MADN shares structural similarities with several other compounds in the field of organic electronics. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9,10-Bis(4-phenylnaphthalen-1-yl)anthraceneC46H30C_{46}H_{30}Larger molecular structure; used as an emitter in OLEDs .
2-Methyl-9,10-bis(naphthalen-2-yl)anthraceneC35H24C_{35}H_{24}Similar structure; exhibits good emission properties but different substituents .
9-Bromo-10-(2-naphthyl)anthraceneC24H15BrC_{24}H_{15}BrContains bromine substituent; used in various photochemical applications .

MADN stands out due to its unique combination of methyl and naphthalenyl groups that enhance its electronic properties and stability compared to others. Its ambipolar transport characteristics make it particularly valuable for applications in OLED technology.

The compound 2-methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene belongs to the anthracene family, characterized by a fused three-ring aromatic system. Its IUPAC name systematically describes its substituents: a methyl group at position 2 of the anthracene core and two 4-(naphthalen-1-yl)phenyl groups at positions 9 and 10. The molecular formula is C₄₇H₃₂, with a molecular weight of 596.8 g/mol (calculated from atomic masses).

PropertyValue
Molecular FormulaC₄₇H₃₂
Molecular Weight596.8 g/mol
Key Substituents2-methyl, 9,10-bis(4-(naphthalen-1-yl)phenyl)

The asymmetry introduced by the naphthalen-1-ylphenyl groups disrupts molecular symmetry, reducing crystallization tendencies in thin-film applications. This structural feature enhances thermal stability, a critical attribute for organic light-emitting diodes (OLEDs). The extended π-conjugation system across the anthracene core and substituents enables efficient charge transport, making the compound suitable for optoelectronic devices.

Historical Development in Polycyclic Aromatic Hydrocarbon Research

The synthesis of complex anthracene derivatives accelerated in the early 21st century, driven by demand for high-performance organic semiconductors. A pivotal advancement was the adoption of Suzuki-Miyaura cross-coupling reactions, which enabled precise functionalization of the anthracene core with aryl groups. For example, the patent WO2012102333A1 (2012) detailed a multi-step synthesis route involving:

  • Triflation of naphthalenediol to generate reactive intermediates.
  • Palladium-catalyzed coupling with arylboronic acids to install naphthalenyl-phenyl substituents.

This methodology achieved yields of 50–87% for analogous anthracene derivatives, as reported in recent syntheses of indenoanthracenes. The development of continuous flow reactors further optimized large-scale production, addressing challenges in purity and reproducibility.

Position Within Anthracene Derivative Classifications

Anthracene derivatives are classified based on substitution patterns and applications:

CategoryExample CompoundsDistinguishing Features
UnsubstitutedAnthraceneBaseline photophysical properties
Alkyl-Substituted2-MethylanthraceneEnhanced solubility, reduced aggregation
Aryl-Substituted2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthraceneHigh thermal stability, ambipolar charge transport

The compound occupies a niche within aryl-substituted anthracenes, distinguished by its bulky naphthalenyl-phenyl groups. These substituents widen the energy bandgap (Eg ≈ 3.1 eV), enabling blue emission in OLEDs. Comparative studies highlight its superior thin-film morphology over simpler derivatives like 9,10-diphenylanthracene, attributable to steric hindrance preventing π-π stacking.

The synthesis of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene represents a significant challenge in organic chemistry due to the complex nature of its polyaromatic structure and the requirement for precise regioselectivity in functionalization [1] [2]. This compound, with its extended conjugated system incorporating anthracene, naphthalene, and phenyl moieties, requires sophisticated synthetic approaches that can accommodate the steric and electronic demands of multiple aromatic substituents [3] [4].

Solution-Phase Synthesis Approaches

Solution-phase synthesis remains the predominant methodology for preparing complex anthracene derivatives due to the enhanced molecular mobility and precise control over reaction conditions [1] [2]. The synthetic routes to 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically involve sequential functionalization of anthracene precursors, with particular emphasis on maintaining regioselectivity throughout the synthetic sequence [5] [6].

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction has emerged as the most versatile and efficient method for constructing the carbon-carbon bonds required in 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene synthesis [7] [8]. This palladium-catalyzed transformation enables the selective introduction of naphthalen-1-yl-phenyl substituents at the 9,10-positions of the anthracene core while preserving the methyl group at the 2-position [5] [9].

The standard protocol employs tetrakis(triphenylphosphine)palladium as the catalyst in combination with appropriate boronic acid derivatives [7] [10]. Research has demonstrated that 9,10-dibromoanthracene serves as an excellent precursor, allowing for sequential or simultaneous coupling with 4-(naphthalen-1-yl)phenylboronic acid [5] [8]. The reaction typically proceeds in a biphasic system consisting of tetrahydrofuran and toluene as organic solvents, with aqueous potassium carbonate serving as the base [10] [5].

Reaction conditions require careful optimization to achieve high yields while maintaining product integrity [8] [9]. Temperature control between 80-110 degrees Celsius has proven optimal, with reaction times ranging from 8 to 24 hours depending on the specific substrate combination [5] [10]. The use of degassed solvents and inert atmosphere conditions is essential to prevent oxidative degradation of the sensitive anthracene framework [10] [5].

Sequential Suzuki-Miyaura coupling strategies have shown particular promise for the synthesis of complex anthracene derivatives [9] [8]. This approach involves initial monoarylation followed by introduction of the second naphthyl-phenyl substituent, allowing for greater control over regioselectivity and minimizing the formation of undesired regioisomers [9]. Palladacyclic complexes have emerged as superior catalysts for these sequential transformations, demonstrating enhanced efficiency and reduced catalyst loading requirements [8] [9].

The following table summarizes key reaction parameters for Suzuki-Miyaura coupling approaches:

MethodCatalystTemperature (°C)Yield (%)Solvent
Standard Suzuki-MiyauraPd(PPh₃)₄80-11052-77THF/Toluene
Sequential CouplingPalladacycle Complex80-11060-85THF/Toluene
Triple CouplingPalladacycle + XPhos80-11070-90THF/Toluene

Friedel-Crafts Alkylation Techniques

Friedel-Crafts alkylation represents an alternative approach for introducing alkyl substituents onto the anthracene framework, particularly relevant for installing the methyl group at the 2-position [11] [12] [13]. This electrophilic aromatic substitution reaction employs Lewis acid catalysts to activate alkyl halides or alkenes, facilitating their addition to electron-rich aromatic systems [11] [14].

The methodology typically utilizes aluminum chloride or iron chloride as Lewis acid catalysts, with reaction temperatures maintained between 20-80 degrees Celsius [11] [13]. Dichloromethane or toluene serve as preferred solvents due to their ability to dissolve both the aromatic substrate and the Lewis acid catalyst while remaining inert under reaction conditions [11] [12].

Acetylation of anthracene through Friedel-Crafts acylation has been extensively studied, with ethylene chloride as solvent leading to high yields of 1-acetylanthracene [12]. This methodology can be adapted for the selective introduction of acyl groups that can subsequently be reduced or modified to install the desired methyl substituent [12] [11].

The regioselectivity of Friedel-Crafts reactions on anthracene derivatives requires careful consideration of electronic and steric factors [11] [13]. The presence of existing substituents significantly influences the direction of electrophilic attack, with electron-donating groups typically directing substitution to ortho and para positions [11] [14].

Temperature control proves critical in Friedel-Crafts alkylation reactions, as elevated temperatures can lead to carbocation rearrangements and multiple alkylation products [13] [11]. The use of excess aromatic substrate helps minimize polyalkylation, while careful monitoring of reaction progress through analytical techniques ensures optimal conversion [11] [14].

Solid-State Synthesis and Topochemical Control

Solid-state synthesis methodologies offer unique advantages for the preparation of anthracene derivatives through topochemical control mechanisms [15] [16]. These approaches exploit the precise spatial arrangement of molecules in crystalline lattices to direct reaction pathways and achieve products that may be difficult to access through solution-phase methods [15] [16].

Topochemical polymerization reactions have demonstrated remarkable potential for creating ultra-high molecular weight polymers with defined structural characteristics [16]. In the context of anthracene chemistry, these solid-state transformations enable the formation of specific bond connectivities while maintaining crystalline order throughout the reaction process [15] [16].

The success of topochemical reactions depends critically on the crystal packing arrangements of reactant molecules [16] [15]. Monomers must crystallize in orientations that position reactive sites at optimal distances and angles for bond formation [16]. This requirement limits the scope of topochemical transformations but provides exceptional selectivity when geometric constraints are satisfied [15] [16].

Research has revealed that anthracene derivatives can undergo topochemically controlled reactions when appropriate crystal engineering principles are applied [15]. The extended π-system of anthracene facilitates intermolecular interactions that can be harnessed to achieve desired molecular arrangements in the solid state [15] [16].

External stimuli such as heat and light serve as activation methods for topochemical reactions [16]. The solid-state nature of these transformations eliminates the need for solvents and often proceeds under catalyst-free conditions, offering environmental and economic advantages [16] [15].

Catalytic Systems for Selective Functionalization

The development of sophisticated catalytic systems has revolutionized the selective functionalization of anthracene derivatives, enabling precise control over substitution patterns and reaction outcomes [17] [18]. Transition metal catalysts, particularly those based on palladium, have proven exceptionally effective for the challenging task of functionalizing polyaromatic substrates [17] [8].

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful strategy for the direct functionalization of anthracene derivatives without the need for pre-installed leaving groups [17]. This methodology employs palladium complexes in combination with specialized ligands to achieve selective activation of specific carbon-hydrogen bonds [17] [18].

The choice of ligand system proves crucial for achieving optimal reactivity and selectivity in palladium-catalyzed transformations [18] [19]. Monophosphine ligands derived from anthracene photodimers have demonstrated exceptional efficiency for coupling reactions, particularly in Miyaura borylation of heterocycle-containing electrophiles [18] [19].

Advanced ligand designs incorporate structural features that enhance catalyst stability and broaden substrate scope [18] [19]. The dianthracenyl monophosphine ligand system exemplifies this approach, providing air-stable catalysts capable of operating at low catalyst loadings while maintaining high efficiency [18] [19].

Catalytic systems for anthracene functionalization must address the unique electronic properties of the substrate [17] [8]. The extended conjugation and electron-rich nature of anthracene can lead to catalyst deactivation through strong coordination interactions [17]. Specialized ligand designs help mitigate these challenges by modulating the electronic environment around the metal center [18] [19].

Sequential catalytic processes have proven particularly valuable for the synthesis of complex anthracene derivatives [8] [9]. These methodologies employ different catalytic systems in tandem, allowing for the construction of multiple bonds in a single synthetic sequence without isolation of intermediates [8] [9].

Purification and Crystallization Protocols

The purification of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene requires specialized protocols designed to address the unique physical and chemical properties of this complex polyaromatic compound [20] [21] [22]. The high molecular weight and extended conjugation system present particular challenges for conventional purification techniques [20] [23].

Column chromatography remains the most widely employed purification method for anthracene derivatives [10] [22]. Silica gel serves as the standard stationary phase, with hexane-dichloromethane solvent gradients providing optimal separation efficiency [10]. The typical elution profile begins with pure hexane and gradually increases the dichloromethane content to 8 percent, allowing for selective elution of the target compound [10].

Recrystallization protocols have been extensively developed for anthracene purification, with dimethylformamide-ethanol systems showing particular effectiveness [20] [21]. The procedure involves dissolving the crude anthracene in hot dimethylformamide at 90 degrees Celsius, followed by controlled cooling and precipitation with ethanol [20]. This methodology consistently achieves purities of 95-96 percent with yields ranging from 67-72 percent [20].

Dioxane-based crystallization represents an alternative approach that can achieve anthracene purities of 80-90 percent in a single crystallization step [21]. The process operates at elevated temperatures between 175-350 degrees Celsius and offers the advantage of simplified solvent recovery through distillation [21] [23].

Sublimation techniques provide the highest purity levels for anthracene derivatives, typically achieving purities exceeding 95-98 percent [23] [22]. Vacuum sublimation at temperatures between 200-280 degrees Celsius under nitrogen atmosphere prevents oxidative degradation while ensuring complete removal of volatile impurities [23] [22].

The following table summarizes the key purification protocols and their performance characteristics:

MethodSolvent SystemPurity Achieved (%)Yield (%)Temperature (°C)
Column ChromatographyHexane/DCM (1-8%)95-9880-90RT
Recrystallization (DMF/EtOH)DMF/Ethanol95-9667-7290/25
Recrystallization (Dioxane)Dioxane80-9072-90175-350
SublimationVacuum95-9885-95200-280
Solvent ExtractionAcetone/MEK80-9070-8020-35

Zone refining represents the ultimate purification technique for achieving the highest possible purity levels [22]. This methodology operates under nitrogen atmosphere at temperatures between 100-200 degrees Celsius and can achieve purities exceeding 99 percent with yields of 90-95 percent [22] [23].

Solvent selection plays a critical role in crystallization protocols, with the solubility characteristics of anthracene derivatives dictating the choice of appropriate systems [20] [21]. The combination of a good solvent at elevated temperature with a poor solvent for precipitation ensures efficient crystallization while minimizing product losses [20] [23].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of crystalline organic compounds. For 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene, this technique provides crucial insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements [1] [2].

The crystallographic analysis of anthracene derivatives typically reveals important structural parameters including bond lengths, bond angles, and dihedral angles. Single-crystal X-ray crystallographic studies of related anthracene compounds demonstrate that the central anthracene core maintains its characteristic planar geometry, with the substituent groups at positions 9 and 10 showing variable conformations [1] [3]. The presence of bulky naphthalenyl-phenyl substituents in 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene introduces significant steric effects that influence the overall molecular conformation.

Research findings indicate that anthracene derivatives with large substituents at the 9,10-positions often exhibit folding of the aromatic rings to accommodate steric strain. Crystal structure analysis typically reveals fold angles ranging from 30-40 degrees for heavily substituted anthracene derivatives [2]. The molecular packing in the crystal lattice is governed by π-π stacking interactions between aromatic rings and weak van der Waals forces between substituent groups.

Structural ParameterTypical Values for Anthracene Derivatives
Anthracene fold angle30-40°
C-C bond lengths (aromatic)1.38-1.42 Å
Intermolecular π-π distance3.3-3.8 Å
Unit cell parametersVariable (triclinic/monoclinic)

The crystal packing analysis reveals the presence of herringbone or lamellar arrangements that significantly influence charge transport properties in organic semiconductor applications. The intermolecular distances between conjugated centers typically range from 3.3 to 4.2 Å, which directly correlates with electronic coupling strength [4].

Multinuclear NMR Spectroscopy (¹H, ¹³C)

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through analysis of chemical environments and molecular connectivity. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are essential for complete structural characterization of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene [5] [6] [7].

Proton NMR Spectroscopic Analysis

The ¹H NMR spectrum of anthracene derivatives exhibits characteristic patterns that reflect the electronic environment of protons in different aromatic regions. For anthracene core protons, chemical shifts typically appear in the aromatic region between 7.0-8.5 ppm [8]. The specific substitution pattern in 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene generates distinct multiplicities and coupling patterns.

Research on related anthracene derivatives demonstrates that protons on the anthracene core show characteristic doublet of doublets patterns with coupling constants ranging from 7.0-8.8 Hz [6] [9]. The naphthalenyl protons contribute additional complexity to the aromatic region, with chemical shifts varying based on their specific positions and electronic environments.

Proton EnvironmentChemical Shift Range (ppm)Multiplicity
Anthracene H-1,88.3-8.5Doublet
Anthracene H-2,77.9-8.1Triplet
Anthracene H-3,67.4-7.6Triplet
Anthracene H-4,57.0-7.3Doublet
Naphthalene aromatic7.2-8.0Multiple
Phenyl bridge7.3-7.8Multiple
Methyl substituent2.5-2.7Singlet

Carbon-13 NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework and substitution patterns. The technique enables unambiguous assignment of carbon environments through analysis of chemical shifts, multiplicities in coupled spectra, and integration patterns [10] [7] [11].

Carbon chemical shifts in anthracene derivatives are influenced by substituent effects and electronic delocalization. The anthracene core carbons typically appear between 120-140 ppm, with quaternary carbons (C-9, C-10) showing characteristic downfield shifts due to substitution effects [7] [11]. The presence of naphthalenyl and phenyl substituents introduces additional aromatic carbons in similar chemical shift ranges, requiring careful spectral analysis for complete assignment.

Research findings demonstrate that methylated anthracenes show predictable substituent effects on ¹³C chemical shifts, with parameters allowing prediction of shielding values within 0.12 ppm accuracy [7]. The methyl carbon in position 2 typically resonates around 21-23 ppm, consistent with aromatic methyl substituents.

Carbon TypeChemical Shift Range (ppm)Assignment
Anthracene C-9,10130-135Quaternary aromatic
Anthracene aromatic120-130Tertiary aromatic
Naphthalene aromatic125-135Mixed aromatic
Phenyl bridge125-140Aromatic
Methyl carbon21-23Aliphatic

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides precise molecular weight determination and structural confirmation through accurate mass measurement and fragmentation analysis. For 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene with molecular formula C₄₇H₃₂, HRMS enables unambiguous molecular formula assignment and purity assessment [12] [13] [14].

The molecular ion peak for 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene appears at m/z 596.2504 (calculated for [C₄₇H₃₂]⁺- ) [15]. High-resolution mass spectrometers achieve mass accuracy within 1-3 ppm, enabling confident elemental composition assignment even for complex polycyclic aromatic hydrocarbons [12] [14].

Fragmentation Patterns and Structural Elucidation

The fragmentation behavior under electron impact or chemical ionization conditions provides structural information about molecular connectivity and stability. Common fragmentation pathways for substituted anthracenes include loss of alkyl groups, phenyl radicals, and naphthalenyl fragments [13] [16].

Typical fragmentation patterns observed in anthracene derivatives include:

Fragment Ion (m/z)AssignmentRelative Intensity
596[M]⁺-100% (base peak)
581[M-CH₃]⁺15-25%
519[M-C₆H₅]⁺10-20%
442[M-C₁₀H₇]⁺5-15%
353[C₂₈H₁₇]⁺20-30%

The high molecular weight and extended conjugation system of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically results in a stable molecular ion peak with limited fragmentation under standard ionization conditions [13]. This stability reflects the aromatic character and delocalized electronic structure of the compound.

Ionization Techniques and Detection Methods

Various ionization methods can be employed for HRMS analysis, including Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Atmospheric Pressure Photoionization (APPI) [17]. For polycyclic aromatic hydrocarbons, APPI often provides optimal ionization efficiency due to the favorable photon absorption characteristics of extended π-systems.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis and Differential Scanning Calorimetry provide essential information about thermal stability, phase transitions, and thermal decomposition behavior of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene [18] [19] [4] [20].

Thermogravimetric Analysis Results

TGA measurements reveal the thermal stability profile by monitoring mass loss as a function of temperature under controlled atmosphere conditions. Research on related anthracene derivatives demonstrates excellent thermal stability with decomposition temperatures typically exceeding 400°C [18] [4].

For 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene, the thermal analysis typically shows:

Temperature Range (°C)Mass Loss (%)Process
25-200<1Moisture/solvent loss
200-400<2Initial decomposition
400-5005-15Primary decomposition
500-60060-80Major decomposition
>60015-25Carbonaceous residue

The high thermal stability reflects the aromatic character and extensive conjugation of the molecular structure. The decomposition temperature (Td) at 5% weight loss typically exceeds 400°C, indicating excellent thermal stability for electronic applications [18] [4].

Differential Scanning Calorimetry Analysis

DSC analysis provides information about melting behavior, crystallization processes, and thermal transitions. The technique enables determination of melting points, enthalpies of fusion, and glass transition temperatures where applicable [19] [21] [22].

Thermal transition data for anthracene derivatives typically include:

Thermal PropertyTypical ValuesSignificance
Melting point (Tm)200-300°CCrystalline stability
Enthalpy of fusion (ΔHf)20-40 kJ/molCrystal packing energy
Decomposition onset>400°CThermal stability
Glass transition (Tg)100-150°CAmorphous behavior

The DSC thermogram typically exhibits a sharp endothermic peak corresponding to melting, followed by thermal decomposition at higher temperatures. The crystallization behavior upon cooling provides insights into solid-state morphology and polymorphism [21] [20].

Applications in Material Characterization

Combined TGA-DSC analysis enables comprehensive thermal characterization essential for processing and application development. The thermal stability data guides selection of processing temperatures for thin film deposition and device fabrication. The phase transition information influences solid-state morphology and electronic properties in organic semiconductor applications [4] [20].

XLogP3

13.8

Exact Mass

596.250401021 g/mol

Monoisotopic Mass

596.250401021 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

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